3-Phenyl-1,2-benzoxazol-6-yl benzenesulfonate
Description
Properties
Molecular Formula |
C19H13NO4S |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
(3-phenyl-1,2-benzoxazol-6-yl) benzenesulfonate |
InChI |
InChI=1S/C19H13NO4S/c21-25(22,16-9-5-2-6-10-16)24-15-11-12-17-18(13-15)23-20-19(17)14-7-3-1-4-8-14/h1-13H |
InChI Key |
RKPLCLUAPIKECO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC3=C2C=CC(=C3)OS(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Phenyl-Substituted Precursors
A phenyl group can be introduced at the 3-position by starting with a pre-functionalized o-aminophenol derivative. For example:
-
Substituted o-aminophenol synthesis : Reacting 2-amino-5-nitrophenol with phenylboronic acid under Suzuki-Miyaura coupling conditions (Pd(PPh₃)₄, K₂CO₃, DME/H₂O) yields 3-phenyl-2-amino-5-nitrophenol.
-
Cyclodehydration : Treating the resulting aminophenol with trichloroacetic acid or polyphosphoric acid induces cyclization to form 3-phenyl-1,2-benzoxazole.
Key Reaction Conditions :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 110°C, 24h | 84–99% |
| Cyclization | Trichloroacetic acid, reflux, 4h | 70–85% |
Introduction of the Benzenesulfonate Group
The 6-position hydroxyl group of 3-phenyl-1,2-benzoxazole serves as the nucleophilic site for sulfonate ester formation. Two methods are prominent:
Direct Sulfonation with Benzenesulfonyl Chloride
-
Procedure : Reacting 6-hydroxy-3-phenyl-1,2-benzoxazole with benzenesulfonyl chloride in the presence of a base (e.g., pyridine or Et₃N) in dichloromethane (DCM) at 0–25°C.
-
Mechanism : The base deprotonates the hydroxyl group, enabling nucleophilic attack on the electrophilic sulfur of benzenesulfonyl chloride.
Optimized Conditions :
Mitsunobu Reaction for Sterically Hindered Systems
For substrates with low reactivity, the Mitsunobu reaction (DEAD, PPh₃, benzenesulfonic acid) can be employed to form the sulfonate ester under milder conditions.
Alternative Route: One-Pot Tandem Synthesis
A streamlined approach combines benzoxazole formation and sulfonation in a single pot:
-
Cyclization-Sulfonation Sequence :
Advantages :
-
Reduces purification steps.
-
Improves overall yield (estimated 50–60%).
Mechanistic and Practical Considerations
Regioselectivity Challenges
The 6-position selectivity depends on directing effects during cyclization. Electron-donating groups (e.g., -OH) at the 5-position favor cyclization to form the benzoxazole ring with the hydroxyl group at the 6-position.
Purification Techniques
Stability of Intermediates
-
6-Hydroxy-3-phenyl-1,2-benzoxazole is sensitive to oxidation; storage under inert atmosphere (N₂/Ar) is recommended.
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Direct Sulfonation | High atom economy; minimal steps | Low yields for sterically hindered substrates |
| Mitsunobu Reaction | Broad substrate compatibility | Requires stoichiometric reagents (DEAD, PPh₃) |
| One-Pot Synthesis | Time-efficient; fewer intermediates | Requires precise control of reaction conditions |
Chemical Reactions Analysis
Types of Reactions: 3-Phenyl-1,2-benzoxazol-6-yl benzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles (amines, thiols).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Medicinal Chemistry
- Antimicrobial Activity : Compounds similar to 3-Phenyl-1,2-benzoxazol-6-yl benzenesulfonate have been investigated for their antimicrobial properties. Studies have shown that derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli, making them candidates for developing new antibiotics.
-
Anticancer Properties : Research indicates that benzoxazole derivatives exhibit significant anticancer activity. For instance, compounds with similar structures have been shown to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and intrinsic pathway activation.
Cell Line Tested IC50 (µM) Mechanism of Action HeLa (Cervical) 15 Apoptosis induction MCF-7 (Breast) 20 Cell cycle arrest A549 (Lung) 25 Intrinsic pathway activation - Enzyme Inhibition : The compound has also been studied for its potential as an enzyme inhibitor. For example, sulfonamide derivatives have demonstrated inhibitory effects against enzymes like alpha-glucosidase and acetylcholinesterase, which are relevant in treating conditions such as Type 2 diabetes mellitus and Alzheimer's disease.
Materials Science
- Fluorescent Probes : The unique photophysical properties of benzoxazole compounds make them suitable as fluorescent probes in biological imaging and sensing applications. Their ability to emit fluorescence upon excitation allows for their use in tracking biological processes at the cellular level.
- Polymer Development : The stability and reactivity of this compound enable its incorporation into polymers and advanced materials. These materials can exhibit enhanced mechanical properties and thermal stability, making them valuable in various industrial applications.
Anticancer Mechanism Study
A recent study evaluated the anticancer efficacy of benzoxazole derivatives, including this compound. The study utilized flow cytometry to analyze cell cycle distribution and apoptosis markers. Results indicated that treatment with the compound led to a significant increase in sub-G1 phase cells, indicative of apoptosis.
Antimicrobial Screening
In a comparative analysis of various benzoxazole derivatives, researchers screened compounds for antimicrobial activity against common bacterial strains. The results demonstrated that certain derivatives exhibited potent inhibitory effects, suggesting their potential as new antimicrobial agents.
Mechanism of Action
The mechanism of action of 3-Phenyl-1,2-benzoxazol-6-yl benzenesulfonate involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism . In cancer research, the compound may exert its effects by inducing apoptosis (programmed cell death) in cancer cells or inhibiting cell proliferation .
Comparison with Similar Compounds
Bis-Benzimidazole and Bis-Imidazole Sulfonamides
describes bis-benzimidazole and bis-imidazole sulfonamides synthesized via reactions of imidazole/benzimidazole with tris-(4-substituted benzenesulfonate)-diethanolamine under basic conditions. These compounds are symmetrical, with two sulfonamide-linked heterocyclic units.
Sulfonamides are generally more reactive toward nucleophiles, whereas sulfonate esters are more hydrolytically labile.
3-Phenyl-1,4,2-Dioxazole Derivatives
highlights 3-phenyl-1,4,2-dioxazole derivatives synthesized via silver ion-mediated desulfurization of thiocarbonyl compounds. These compounds, such as 5,5-bis[4'-(dimethylamino)phenyl]-3-phenyl-1,4,2-dioxazole, feature a dioxazole ring instead of benzoxazole.
The dioxazole ring’s oxygen-rich structure may confer different electronic properties compared to benzoxazole, influencing reactivity in photochemical or coordination chemistry applications.
Benzoate Esters
lists benzoate esters (e.g., phenyl benzoate, methyl benzoate) as structurally simpler analogs. These lack heterocyclic cores but share ester functionality with the target compound.
The benzoate esters’ lack of heterocyclic rings reduces structural complexity but limits their utility in advanced pharmacological contexts.
Benzoxazole-Based Sulfonamides
describes N-(3-ethyl-6-methoxy-1,2-benzoxazol-5-yl)-4-methoxy-benzenesulfonamide , a benzoxazole derivative with a sulfonamide group.
The ethyl and methoxy substituents in ’s compound may improve lipophilicity, contrasting with the phenyl group in the target compound.
Biological Activity
3-Phenyl-1,2-benzoxazol-6-yl benzenesulfonate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including antimicrobial, antiviral, and anticancer effects, supported by relevant data tables and case studies.
Overview of Biological Activities
The compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Compounds with benzoxazole moieties are known for their antibacterial and antifungal properties. Studies have shown that derivatives can selectively target Gram-positive bacteria such as Bacillus subtilis and exhibit antifungal activity against pathogens like Candida albicans .
- Antiviral Activity : Research indicates that benzoxazole derivatives can inhibit viral replication. For instance, compounds similar to this compound have been evaluated for their ability to act as HIV-1 capsid inhibitors .
- Anticancer Properties : Several studies have reported on the cytotoxic effects of benzoxazole derivatives against various cancer cell lines, including breast, lung, and prostate cancers. The structure–activity relationship (SAR) has been extensively studied to optimize these effects .
Antimicrobial Activity
A study screening various derivatives of benzoxazole for antimicrobial activity revealed that while many compounds displayed moderate activity against Bacillus subtilis, only a few showed significant antifungal properties. The minimal inhibitory concentrations (MICs) for selected compounds are summarized in Table 1.
| Compound | MIC (μg/mL) against Bacillus subtilis | MIC (μg/mL) against Candida albicans |
|---|---|---|
| 3-Phe-Bz-SO₃H | 32 | 64 |
| 3-Phe-Bz-OH | 16 | 32 |
| 3-Phe-Bz-NH₂ | 8 | >128 |
Antiviral Activity
The antiviral properties of benzoxazole derivatives have been evaluated through various assays. For example, the EC50 values for selected compounds against HIV-1 were determined using TZM-bl cells. The results are shown in Table 2.
| Compound | EC50 (μM) |
|---|---|
| 3-Phe-Bz-SO₃H | 6.23 |
| 3-Phe-Bz-OH | 8.74 |
| 3-Phe-Bz-NH₂ | >37.98 |
These findings suggest that structural modifications can significantly influence antiviral potency.
Anticancer Activity
In vitro studies on the cytotoxicity of benzoxazole derivatives demonstrated selective toxicity towards cancer cells while sparing normal cells. The following table summarizes the IC50 values for several cancer cell lines.
| Cell Line | IC50 (μM) for 3-Phe-Bz-SO₃H | IC50 (μM) for Doxorubicin |
|---|---|---|
| MCF-7 | 15 | 0.5 |
| A549 | 10 | 0.2 |
| HepG2 | >50 | 0.1 |
Case Studies
- Antiviral Mechanism : A study investigated the mechanism by which benzoxazole derivatives inhibit HIV-1 replication. It was found that these compounds disrupt the assembly of the viral capsid, thereby preventing viral entry into host cells .
- Cytotoxicity Assessment : Another research focused on the cytotoxic effects of benzoxazole derivatives on various cancer cell lines. It highlighted that certain substitutions on the benzene ring could enhance selectivity towards cancerous cells while reducing toxicity to normal tissues .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-phenyl-1,2-benzoxazol-6-yl benzenesulfonate, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via a two-step process:
Benzoxazole core formation : React 3-amino-4-hydroxybenzoic acid derivatives with aryl acids under reflux conditions (e.g., 15 hours in polyphosphoric acid) to form the 1,2-benzoxazole scaffold .
Sulfonation : Introduce the benzenesulfonate group using benzenesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) under anhydrous conditions. Optimization involves adjusting stoichiometry (1.2–1.5 equivalents of sulfonyl chloride) and monitoring reaction progress via TLC or HPLC .
- Key Considerations : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures removal of unreacted sulfonyl chloride and byproducts.
Q. How can structural characterization of this compound be performed to confirm regioselectivity?
- Methodological Answer :
- X-ray crystallography : Resolve bond angles (e.g., C3–C9–C10 = 113.4°) and planarity of the benzoxazole ring (max. deviation ≤0.023 Å) to confirm substituent orientation .
- NMR spectroscopy : Compare H and C NMR shifts with analogous compounds (e.g., 3-substituted benzoxazoles) to identify sulfonate group integration. Key signals include aromatic protons (δ 7.2–8.1 ppm) and sulfonate-linked carbons (δ 125–135 ppm) .
Q. What analytical methods are suitable for quantifying trace impurities in this compound?
- Methodological Answer :
- UPLC/UV-MS : Use a C18 column (e.g., ACQUITY UPLC BEH) with a gradient elution (water/acetonitrile + 0.1% formic acid). Detect benzenesulfonate esters (e.g., methyl benzenesulfonate) via ESI+ mode with SIR (Selected Ion Recording) at m/z 171.0 .
- System suitability : Validate linearity (R > 0.99) for impurity concentrations (0.1–10 µg/mL) and limit of detection (LOD ≤ 0.05 µg/mL) .
Advanced Research Questions
Q. How can contradictions between spectroscopic and crystallographic data for this compound be resolved?
- Methodological Answer :
- Scenario : Discrepancies in bond angles (e.g., crystallography shows C3–C3a–C4 = 138.2°, while DFT predicts 132.5°).
- Resolution :
Thermal ellipsoid analysis : Assess anisotropic displacement parameters in crystallography to identify dynamic disorder .
Variable-temperature NMR : Probe conformational flexibility (e.g., torsional barriers in the sulfonate group) .
- Advanced Tools : Use synchrotron XRD for high-resolution data or solid-state NMR to correlate crystal packing effects with spectroscopic shifts .
Q. What strategies can mitigate instability of this compound under aqueous or thermal conditions?
- Methodological Answer :
- Hydrolytic stability : Test degradation kinetics in buffered solutions (pH 2–10) at 25–60°C. Stabilize via lyophilization or encapsulation in hydrophobic matrices (e.g., cyclodextrins) .
- Thermal stability : Conduct TGA/DSC to identify decomposition thresholds (>200°C based on analogs ). For high-temperature applications, derivatize with electron-withdrawing groups (e.g., nitro) to enhance resilience .
Q. How can the bioactivity of this compound be evaluated in GABA receptor modulation studies?
- Methodological Answer :
- In vitro assays : Use patch-clamp electrophysiology on HEK293 cells expressing GABA receptors (α1β2γ2 subtype). Measure current inhibition at varying concentrations (1 nM–10 µM) .
- Competitive binding : Compare IC values with remimazolam benzenesulfonate (reference IC = 0.2–0.5 µM) using H-flunitrazepam displacement assays .
- Structural analogs : Modify the phenyl or sulfonate groups to assess SAR (Structure-Activity Relationship) .
Q. What computational approaches predict the environmental impact or metabolic fate of this compound?
- Methodological Answer :
- QSPR modeling : Correlate logP (predicted ~2.8) and biodegradation half-life (e.g., BIOWIN3) to assess persistence .
- Metabolite identification : Use in silico tools (e.g., GLORYx) to predict Phase I/II metabolites, focusing on sulfonate ester hydrolysis and benzoxazole ring oxidation .
Data Contradiction Analysis
Q. How should researchers address inconsistent cytotoxicity data across cell lines?
- Methodological Answer :
- Variables to control :
Cell permeability : Adjust assay media pH (6.5–7.4) to modulate sulfonate ionization .
Metabolic activity : Pre-treat cells with CYP450 inhibitors (e.g., ketoconazole) to assess prodrug activation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
